Ethyl 2-bromoacrylate

Vue d'ensemble

Description

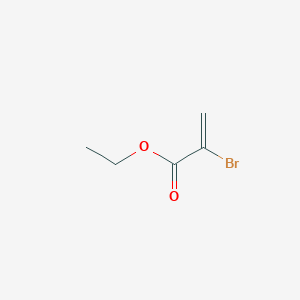

Ethyl 2-bromoacrylate is an organic compound with the molecular formula C5H7BrO2. It is a colorless to light yellow liquid that is volatile and soluble in organic solvents such as ethanol, ethers, and chlorinated hydrocarbons . This compound is commonly used in organic synthesis and polymer chemistry due to its reactivity and versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-bromoacrylate is typically prepared by reacting bromoacetic acid with ethanol. The reaction conditions can be optimized based on the desired yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of bromoacetic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-bromoacrylate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with nucleophiles or electrophiles at the carbon-carbon double bond.

Polymerization Reactions: It can be used as a monomer in polymerization reactions to form copolymers.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Addition Reactions: Reagents such as hydrogen halides, water, and alcohols can be used under acidic or basic conditions.

Polymerization: Radical initiators or catalysts are used to initiate the polymerization process.

Major Products Formed:

Substitution Reactions: Products include various substituted acrylates depending on the nucleophile used.

Addition Reactions: Products include halogenated or hydroxylated derivatives of this compound.

Polymerization: Copolymers with desired properties for specific applications.

Applications De Recherche Scientifique

Ethyl 2-bromoacrylate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound can be used in the modification of biomolecules for research purposes.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: this compound is used in the production of specialty polymers and materials with specific properties.

Mécanisme D'action

The mechanism of action of ethyl 2-bromoacrylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it susceptible to nucleophilic attack. The carbon-carbon double bond also allows for addition reactions with various reagents. These properties make this compound a versatile compound in organic synthesis.

Comparaison Avec Des Composés Similaires

Ethyl 2-bromoacrylate can be compared with other similar compounds such as:

Ethyl acrylate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

Mthis compound: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and physical properties.

Ethyl 2-chloroacrylate: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.

This compound stands out due to its unique combination of reactivity and versatility, making it a valuable compound in various fields of research and industry.

Activité Biologique

Ethyl 2-bromoacrylate (EBA) is an organobromide compound with significant biological activity, primarily studied for its potential applications in medicinal chemistry and its effects on biological systems. This article reviews the biological properties, synthetic methodologies, and relevant case studies that highlight the compound's utility and safety profile.

Chemical Structure and Properties

- Chemical Formula : CHBrO

- CAS Number : 105-36-2

- Molecular Weight : 189.01 g/mol

EBA is characterized by its bromoacrylate structure, which contributes to its reactivity and biological activity. The presence of the bromine atom allows for various nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Antitumor Activity

Research has indicated that EBA exhibits antitumor properties. In a study conducted on mice, EBA was tested for its potential carcinogenic effects. The results showed no significant increase in tumor incidence when administered via different routes, suggesting a low risk of carcinogenicity under certain conditions. Specifically:

- Skin Initiation-Promotion Study : Mice treated with EBA showed no significant incidence of papillomas or carcinomas compared to control groups (P > 0.05) .

- Injection Studies : Injections of EBA did not result in local sarcomas or increased lung tumors .

Mutagenicity Studies

EBA has been subjected to various mutagenicity tests:

- Ames Test : EBA was negative in the Ames test using multiple strains of Salmonella typhimurium, indicating no mutagenic potential without metabolic activation .

- Mouse Lymphoma Assay : The compound yielded weakly positive results without S9 activation but positive results with S9 activation, suggesting some mutagenic potential under specific metabolic conditions .

The biological activity of EBA is primarily attributed to its ability to act as an alkylating agent. It interacts with nucleophilic sites on proteins and nucleic acids, leading to modifications that can affect cellular processes. This reactivity is particularly relevant in the context of drug design and development.

Synthetic Applications

EBA serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows for the formation of complex molecules through various coupling reactions:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Coupling with 2-alkylazoles | KCO, DMA, 150 °C | 80 |

| Michael Addition | Naphthalenolate with EBA | Variable |

| Alkylation Reactions | Various bases and solvents | High |

These reactions have been optimized to achieve high yields and selectivity, demonstrating EBA's utility in synthetic organic chemistry .

Case Studies

- Inhibitory Effects on Olfactory Responses : A study highlighted EBA's role as a fast-acting tear gas that blocks olfactory responses in amphibians, indicating its potential as a chemical agent with specific biological effects .

- Therapeutic Applications : Research has explored EBA's role as a precursor in synthesizing therapeutic agents, particularly focusing on its enantioselective synthesis pathways that yield high-purity enantiomers for drug development .

- Safety Profile : The safety assessments conducted indicate that while EBA is reactive, it does not exhibit significant toxicological risks under controlled exposure scenarios, making it suitable for further research and application .

Propriétés

IUPAC Name |

ethyl 2-bromoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-3-8-5(7)4(2)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDOJQCUOURTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00969840 | |

| Record name | Ethyl 2-bromoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5459-35-8 | |

| Record name | 5459-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-bromoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of ethyl 2-bromoacrylate in polymer chemistry?

A1: this compound serves as a versatile building block in polymer synthesis, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). It can be used as a monomer to create polymers with pendant bromine groups, which act as initiation sites for further polymerization. For example, researchers synthesized comb-like poly(methyl methacrylate) using poly(this compound) as a macroinitiator via ATRP. [] Similarly, poly(ethyl acrylate)-g-poly(methyl methacrylate) was synthesized using poly(ethyl acrylate-co-ethyl 2-bromoacrylate) as the macroinitiator. [] These examples highlight the utility of this compound in creating well-defined graft copolymers.

Q2: How is this compound utilized in organic synthesis?

A2: this compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. Highly reactive zinc, generated electrochemically, can transform this compound into its corresponding organozinc compound. This organozinc species readily undergoes palladium-catalyzed cross-coupling reactions with various aryl iodides, affording ethyl 2-arylpropenoates in high yields. [, , , ] This approach offers an effective pathway to synthesize precursors for various non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, naproxen, and ketoprofen. [, , ]

Q3: Are there any challenges associated with using this compound in enantioselective synthesis?

A3: Yes, utilizing this compound in enantioselective synthesis presents challenges due to its susceptibility to racemization. During the synthesis of (R)- and (S)-enantiomers of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a significant degree of racemization was observed. [] This racemization, estimated at around 34-46%, is attributed to the dehydrobromination of enantiopure ethyl 2,3-dibromopropionate, a precursor to this compound. [] This highlights the need for careful optimization and alternative strategies to mitigate racemization when employing this compound in enantioselective reactions.

Q4: What analytical techniques are employed to characterize compounds derived from this compound?

A4: Several analytical techniques are used to characterize compounds synthesized using this compound. These include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.